3-(Phenylsulfonyl)-1-(2-piperidinylmethyl)-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
3-(Phenylsulfonyl)-1-(2-piperidinylmethyl)-1H-pyrazolo[4,3-b]pyridine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfonyl)-1-(2-piperidinylmethyl)-1H-pyrazolo[4,3-b]pyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Phenylsulfonyl)-1-(2-piperidinylmethyl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidinylmethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
3-(Phenylsulfonyl)-1-(2-piperidinylmethyl)-1H-pyrazolo[4,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 3-(Phenylsulfonyl)-1-(2-piperidinylmethyl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Phenylsulfonyl)pyridine: Known for its use in thermally activated delayed fluorescent materials.
2-(Phenylsulfonyl)-3-phenyloxaziridine: Used in oxidation reactions to provide α-hydroxylated compounds.
Pyrido[2,3-b]pyrazine: Utilized in the development of fluorescent materials for display applications.
Uniqueness
3-(Phenylsulfonyl)-1-(2-piperidinylmethyl)-1H-pyrazolo[4,3-b]pyridine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrazolo[4,3-b]pyridine core is particularly noteworthy for its versatility in various research applications .
Properties
CAS No. |
651024-56-5 |
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Molecular Formula |
C18H20N4O2S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1-(piperidin-2-ylmethyl)pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C18H20N4O2S/c23-25(24,15-8-2-1-3-9-15)18-17-16(10-6-12-20-17)22(21-18)13-14-7-4-5-11-19-14/h1-3,6,8-10,12,14,19H,4-5,7,11,13H2 |
InChI Key |
MHQWIJONNQMKFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CN2C3=C(C(=N2)S(=O)(=O)C4=CC=CC=C4)N=CC=C3 |
Origin of Product |
United States |
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